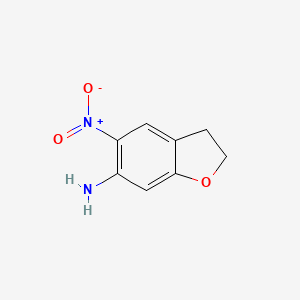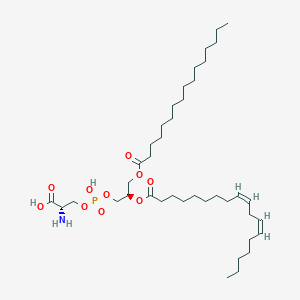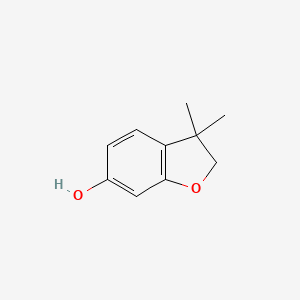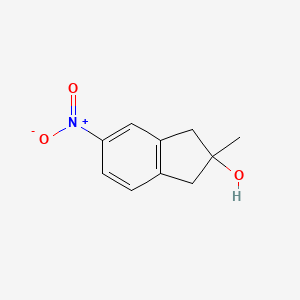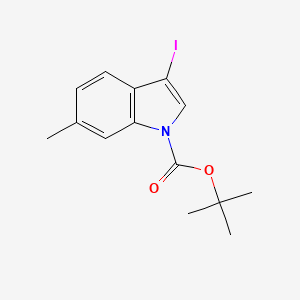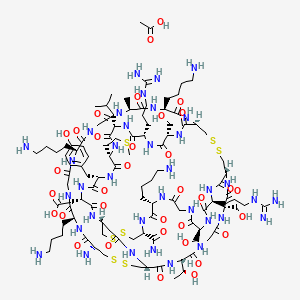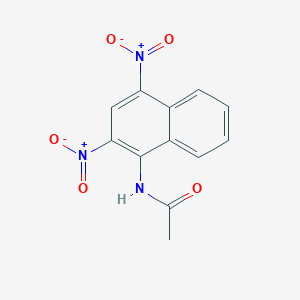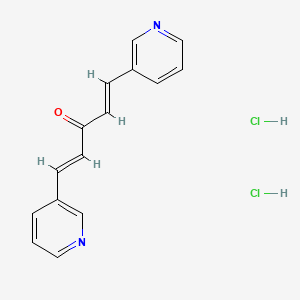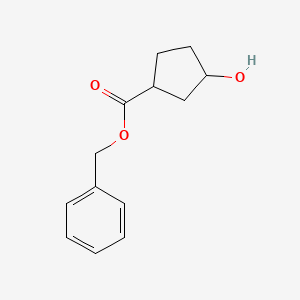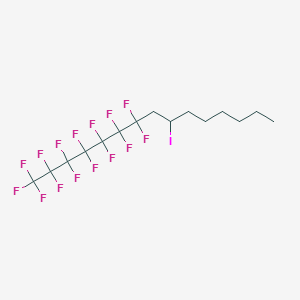
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
Übersicht
Beschreibung
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine, also known as Propenyldihydroindenamine or PDI, is a novel amine compound with potential applications in the field of medicinal chemistry. It is a derivative of indene, a heterocyclic aromatic compound, and is composed of two nitrogen atoms, two carbon atoms, and three hydrogen atoms. It is an important research target for its unique properties, such as its ability to bind to a variety of molecules and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine plays a role in the synthesis of complex organic compounds. For instance, an isomerization-ring-closing metathesis (RCM) approach used N-protected N-{2-[(1E)-prop-1-en-1-yl]benzyl}prop-2-en-1-amines to synthesize substituted 2,3-dihydro-1H-2-benzazepines and 1,2-dihydroisoquinolines (Panayides, Pathak, Koning, & Otterlo, 2007).
Pharmaceutical Applications
The compound is involved in the production of pharmaceuticals targeting specific receptors. For instance, derivatives of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indene showed affinity for dopamine D1 and D2 receptors, indicating potential as central nervous system agents (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).
Synthesis in Medicinal Chemistry
It is used in the synthesis of medicinal compounds, such as N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis involves asymmetric reductive amination (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, & Zhou, 2007).
Exploration in Organic Chemistry
The compound is also explored in organic chemistry for synthesizing novel structures. For example, novel psychoactive substances were studied, including 2-phenylethan-1-amines and N-benzyl-2-phenylethan-1-amines, which are related to N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine (Chapman, 2017).
Organic Photovoltaics
A study involving amine-containing polyelectrolytes, including polyethyleneimine (PEI) with 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-based non-fullerene acceptors (NFAs), highlighted the importance of these compounds in organic solar cell technology. It focused on the chemical interactions between PEI and INCN-based NFAs, revealing insights for developing chemically stable amine-containing polyelectrolytes in solar cell applications (Kyeong, Lee, Daboczi, Stewart, Yao, Cha, Luke, Lee, Durrant, Kim, & Hong, 2021).
Eigenschaften
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAZWTZFMPXUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



